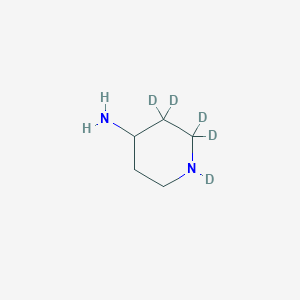

4-Aminopiperidine-3,3,4,5,5-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminopiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-aminopiperidine. It is a compound where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-3,3,4,5,5-d5 typically involves the deuteration of 4-aminopiperidine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a catalyst. The reaction conditions often involve high temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst to achieve the desired level of deuteration. The reaction is carefully controlled to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminopiperidine-3,3,4,5,5-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives, while reduction may produce various deuterated amines.

Applications De Recherche Scientifique

Neuropharmacology

4-Aminopiperidine derivatives are known to interact with neurotransmitter systems. Research has shown that compounds derived from this scaffold can act as inhibitors for various enzymes involved in neurodegenerative diseases. For instance, studies indicate that certain piperidine derivatives exhibit inhibitory activity against glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease. The introduction of deuterium in 4-Aminopiperidine-3,3,4,5,5-d5 may improve metabolic stability and reduce toxicity in neuronal cells .

Synthesis of Novel Therapeutics

The compound serves as a crucial building block for synthesizing novel therapeutic agents. Its ability to form stable amide bonds makes it suitable for creating derivatives that target specific biological pathways. For example, modifications to the piperidine nitrogen can lead to compounds with enhanced potency against GSK-3β and other targets relevant to cancer and neurodegenerative disorders .

Case Study 1: GSK-3β Inhibition

A study evaluated the efficacy of a series of piperidine-based compounds in inhibiting GSK-3β. The results indicated that 4-Aminopiperidine derivatives showed promising nanomolar inhibition levels. The most effective compounds were further modified to enhance their pharmacokinetic profiles while maintaining low cytotoxicity .

| Compound | IC50 (nM) | Metabolic Stability | Neuroprotective Effects |

|---|---|---|---|

| (R)-2 | 480 | High | Yes |

| (R)-28 | 360 | High | Yes |

Case Study 2: Drug Design

In another study focusing on piperazine scaffolds in drug design, researchers synthesized several analogs using 4-Aminopiperidine as a core structure. These analogs were evaluated for their biological activity against various targets related to cognitive enhancement and neuroprotection. The incorporation of deuterium was found to significantly influence the binding affinity and metabolic stability of these compounds .

Mécanisme D'action

The mechanism of action of 4-Aminopiperidine-3,3,4,5,5-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect can be exploited to study reaction mechanisms and to develop drugs with enhanced stability and efficacy.

Comparaison Avec Des Composés Similaires

4-Aminopiperidine-3,3,4,5,5-d5 can be compared with other deuterated compounds, such as:

4-Aminopiperidine: The non-deuterated form, which lacks the unique properties conferred by deuterium.

4-Aminopiperidine-2,2,6,6-d4: Another deuterated derivative with deuterium atoms at different positions.

Deuterated benzene: A commonly used deuterated solvent in NMR spectroscopy.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and transformations.

Activité Biologique

4-Aminopiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-aminopiperidine, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1219803-60-7

- Molecular Formula: C5H7D5N2

- Molecular Weight: 105.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the aminopiperidine family can modulate neurotransmitter systems and exhibit effects on viral replication. For instance:

- HCV Inhibition : A study identified derivatives of 4-aminopiperidine as potent inhibitors of Hepatitis C Virus (HCV) assembly and release. These compounds demonstrated EC50 values in the low micromolar range and showed synergistic effects with established antiviral agents like Telaprevir and Daclatasvir .

- Neurotransmitter Modulation : The structure of 4-aminopiperidine allows it to interact with neurotransmitter receptors which may influence pain perception and mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Neurotransmitter modulation | Potential antidepressant effects | |

| Analgesic | Pain relief through receptor interaction |

Case Studies and Research Findings

- Antiviral Activity Against HCV : Research published in Nature indicated that 4-aminopiperidine derivatives effectively inhibited HCV assembly. Compounds were screened for their ability to disrupt the viral life cycle without significant cytotoxicity (CC50 > 20 µM) in human cell lines .

- Neuropharmacological Studies : A study highlighted the potential use of aminopiperidine derivatives as analgesics targeting sigma receptors. The optimization of these compounds led to enhanced efficacy in preclinical models of neuropathic pain .

- Pharmacokinetic Profiling : The pharmacokinetic properties of these compounds were assessed using in vitro models to determine their absorption, distribution, metabolism, and excretion (ADME) characteristics. Results indicated promising solubility and permeability profiles but revealed potential metabolic liabilities that necessitated further optimization .

Propriétés

Numéro CAS |

1219803-60-7 |

|---|---|

Formule moléculaire |

C5H12N2 |

Poids moléculaire |

105.19 g/mol |

Nom IUPAC |

3,3,4,5,5-pentadeuteriopiperidin-4-amine |

InChI |

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D |

Clé InChI |

BCIIMDOZSUCSEN-QJWYSIDNSA-N |

SMILES |

C1CNCCC1N |

SMILES isomérique |

[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H] |

SMILES canonique |

C1CNCCC1N |

Synonymes |

4-AMinopiperidine--d5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.